molecular formula C11H12N4O2 B13115197 6-Phenethylamino-[1,3,5]triazine-2,4-diol CAS No. 79246-48-3

6-Phenethylamino-[1,3,5]triazine-2,4-diol

Cat. No.: B13115197
CAS No.: 79246-48-3
M. Wt: 232.24 g/mol
InChI Key: DZOOSDNJBCTGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Triazine Derivatives in Contemporary Chemical Research

Triazine derivatives, a class of nitrogen-containing heterocyclic compounds, are a cornerstone of modern chemical research. Their six-membered ring structure, containing three nitrogen atoms, exists in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). These scaffolds have demonstrated a remarkable versatility, leading to their application in a wide array of scientific and industrial domains.

In contemporary research, triazine derivatives are investigated for their potential in materials science, where they are used in the development of polymers, dyes, and functional materials. Furthermore, their unique electronic properties are harnessed in the design of organic light-emitting diodes (OLEDs) and other electronic components. In agriculture, certain triazine derivatives have been historically used as herbicides, although research is ongoing to develop more environmentally benign alternatives.

Significance of the 1,3,5-Triazine Scaffold in Organic and Medicinal Chemistry

The symmetrically substituted 1,3,5-triazine, or s-triazine, scaffold is of particular importance in the realms of organic and medicinal chemistry. nih.govmdpi.com This structural motif serves as a versatile platform for the synthesis of a multitude of compounds with diverse functionalities. The reactivity of the triazine ring allows for the sequential and controlled introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of the molecule's physicochemical properties.

From a medicinal chemistry perspective, the 1,3,5-triazine core is considered a "privileged scaffold," as it is a recurring structural feature in a number of biologically active compounds. nih.gov Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The ability of the triazine ring to participate in hydrogen bonding and other non-covalent interactions contributes to its capacity to bind to various biological targets.

Contextualization of 6-Phenethylamino-researchgate.netnih.govderpharmachemica.comtriazine-2,4-diol within Triazine Research Landscape

Within the vast landscape of triazine research, 6-Phenethylamino- researchgate.netnih.govderpharmachemica.comtriazine-2,4-diol represents a specific area of inquiry. The incorporation of a phenethylamino side chain introduces a combination of aromatic and aliphatic features, which can influence the molecule's lipophilicity and potential for pi-stacking interactions. The presence of the 2,4-diol (or its tautomeric keto form, 2,4-dione) functionality is also significant, as these hydroxyl groups can act as hydrogen bond donors and acceptors, potentially mediating interactions with biological macromolecules.

While extensive research has been conducted on various amino- and alkoxy-substituted 1,3,5-triazines, the specific combination of a phenethylamino group and two hydroxyl groups on the triazine ring warrants focused investigation to elucidate its unique chemical and biological profile.

Research Objectives and Scope of Investigation for 6-Phenethylamino-researchgate.netnih.govderpharmachemica.comtriazine-2,4-diol

The primary research objectives for 6-Phenethylamino- researchgate.netnih.govderpharmachemica.comtriazine-2,4-diol are centered on understanding its fundamental chemical properties and exploring its potential applications. A key objective is the development of efficient and scalable synthetic routes to access this compound with high purity.

The scope of investigation for this compound would logically extend to a thorough characterization of its structural and physicochemical properties. This includes detailed spectroscopic analysis and the study of its tautomeric equilibria. A significant area of research would also involve the exploration of its biological activities, guided by the known pharmacological profiles of related triazine derivatives. The phenethylamino moiety, present in many neuroactive compounds, suggests that investigations into its effects on the central nervous system could be a pertinent avenue of research.

Below is a table summarizing the key molecular identifiers for 6-Phenethylamino- researchgate.netnih.govderpharmachemica.comtriazine-2,4-diol.

PropertyValue
IUPAC Name 6-(2-phenylethylamino)-1,3,5-triazine-2,4-diol
CAS Number 79246-48-3
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79246-48-3

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

6-(2-phenylethylamino)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C11H12N4O2/c16-10-13-9(14-11(17)15-10)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,12,13,14,15,16,17)

InChI Key

DZOOSDNJBCTGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=O)NC(=O)N2

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-Phenethylamino-guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol

A retrosynthetic analysis of the target compound, 6-Phenethylamino- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol, suggests a logical pathway for its construction. The primary disconnection points are the carbon-nitrogen bond of the phenethylamino group and the two carbon-oxygen bonds of the diol functionality.

The analysis reveals that the target molecule can be conceptually disassembled into two primary synthons: a phenethylamine synthon and a 2,4-dihydroxy-1,3,5-triazine synthon (cyanuric acid) bearing a suitable leaving group. A more practical and common approach in triazine chemistry, however, involves a stepwise functionalization strategy starting from a more reactive precursor.

This leads to the identification of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as the ideal starting material. mdpi.com The synthesis can be envisioned through a series of nucleophilic aromatic substitution (SNAr) reactions. The key steps in the retrosynthesis are:

Hydrolysis: The two hydroxyl groups can be formed via the hydrolysis of a di-halogenated intermediate, specifically 6-phenethylamino-2,4-dichloro- guidechem.combeilstein-journals.orgsaudijournals.comtriazine. This is a common transformation for chlorotriazines.

C-N Bond Formation: The phenethylamino moiety can be installed by a nucleophilic substitution reaction between phenethylamine and a tri-substituted triazine precursor.

Therefore, the most viable retrosynthetic pathway points to cyanuric chloride and phenethylamine as the fundamental building blocks for the targeted synthesis.

Targeted Synthesis of 6-Phenethylamino-guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol

The reaction begins with the nucleophilic substitution of one chlorine atom of cyanuric chloride with phenethylamine. This is followed by the hydrolysis of the two remaining chlorine atoms to yield the final diol product.

The primary precursors for this synthesis are cyanuric chloride and phenethylamine. Both are readily available commercial chemicals, making dedicated precursor synthesis unnecessary for the parent compound. However, for the generation of analogues as discussed in Section 2.3.1, the synthesis of substituted phenethylamines is required. These precursors can be synthesized through various established organic chemistry methods, such as the reduction of corresponding substituted β-nitrostyrenes or the amination of substituted 2-phenethyl halides.

The key to a successful synthesis lies in the careful control of reaction conditions to ensure monosubstitution of the triazine ring with phenethylamine, followed by complete hydrolysis.

Step 1: Synthesis of 4,6-dichloro-N-phenethyl-1,3,5-triazin-2-amine

The first substitution is typically carried out at a low temperature to ensure selectivity. nih.gov Phenethylamine is added dropwise to a solution of cyanuric chloride in a suitable solvent, such as tetrahydrofuran (THF) or acetone, at a temperature maintained between 0 and 5 °C. nih.gov The reaction is carried out in the presence of a base, like N,N-diisopropylethylamine (DIPEA) or sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. nih.gov Maintaining the low temperature is critical to prevent di- and tri-substitution.

Step 2: Synthesis of 6-Phenethylamino- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol

Following the successful formation of the monosubstituted intermediate, the next step is the hydrolysis of the remaining two chlorine atoms. This transformation generally requires more forcing conditions, such as heating in the presence of an aqueous acid or base. For instance, refluxing the dichlorotriazine intermediate in an aqueous solution of sodium hydroxide or hydrochloric acid would facilitate the displacement of the chloride ions by hydroxide ions, leading to the formation of the diol. The diol product exists in tautomeric equilibrium with its corresponding dioxo form, 6-phenethylamino-1,3,5-triazinane-2,4-dione.

The table below summarizes key parameters that can be optimized for yield enhancement, based on analogous reactions in triazine chemistry.

ParameterConditionRationale for Yield Enhancement
Temperature (Amination) 0 - 5 °CPrevents over-reaction and formation of di- and tri-substituted byproducts, maximizing the yield of the desired mono-substituted intermediate. nih.gov
Solvent Tetrahydrofuran (THF), AcetoneProvides good solubility for both cyanuric chloride and the amine nucleophile, facilitating an efficient reaction. nih.govnih.gov
Base (Amination) DIPEA, Na₂CO₃, K₂CO₃Effectively neutralizes the HCl byproduct without competing as a nucleophile, driving the reaction to completion. nih.govnih.gov
Reaction Time 2 - 5 hoursMonitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. nih.gov
Hydrolysis Conditions Reflux with aq. NaOH or HClElevated temperatures are necessary to overcome the lower reactivity of the remaining chlorine atoms for the hydrolysis step.

The purification and isolation procedures are tailored for each step of the synthesis. mdpi.com

Intermediate (4,6-dichloro-N-phenethyl-1,3,5-triazin-2-amine): After the initial amination reaction, the reaction mixture is typically filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by extraction with a suitable organic solvent like chloroform, followed by washing with dilute acid (e.g., 0.1 M HCl) and brine. nih.gov After drying over a desiccant such as magnesium sulfate, the solvent is evaporated. If necessary, further purification can be achieved through column chromatography on silica gel. nih.gov

Final Product (6-Phenethylamino- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol): The final diol product often has lower solubility in organic solvents. Upon completion of the hydrolysis and neutralization of the reaction mixture, the product may precipitate out of the solution. It can then be isolated by filtration, followed by washing with cold water and a non-polar organic solvent like diethyl ether to remove impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a product of high purity.

Exploration of Derivatization Strategies for 6-Phenethylamino-guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol Analogues

The structural framework of 6-Phenethylamino- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol offers opportunities for derivatization to explore structure-activity relationships for various applications. Modifications can be targeted at several positions, with the phenethylamino moiety being a primary site for introducing diversity.

Analogues can be readily synthesized by replacing phenethylamine with a variety of commercially available or synthetically accessible substituted phenethylamines in the first step of the synthetic sequence described in Section 2.2. This approach allows for the introduction of a wide range of functional groups onto the phenyl ring.

The synthesis of these substituted phenethylamine precursors can be accomplished via standard methods. For example, substituted benzaldehydes can be converted to β-nitrostyrenes through a Henry reaction, followed by reduction to the corresponding phenethylamines. This provides access to a diverse library of precursors for generating analogues.

The table below illustrates potential derivatization at the phenethylamino moiety by using different substituted phenethylamine precursors.

PrecursorResulting Analogue NameR-Group on Phenyl Ring
Phenethylamine6-Phenethylamino- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol-H
4-Fluorophenethylamine6-(4-Fluorophenethylamino)- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol-F
4-Chlorophenethylamine6-(4-Chlorophenethylamino)- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol-Cl
4-Methoxyphenethylamine6-(4-Methoxyphenethylamino)- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol-OCH₃
3,4-Dichlorophenethylamine6-(3,4-Dichlorophenethylamino)- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol-Cl (at C3, C4)
4-Methylphenethylamine6-(4-Methylphenethylamino)- guidechem.combeilstein-journals.orgsaudijournals.comtriazine-2,4-diol-CH₃

This strategy enables the systematic modification of the electronic and steric properties of the molecule, which is a common practice in medicinal chemistry and materials science to optimize the compound's properties for a specific application. nih.gov

Functionalization of the Triazine Ring System

The 1,3,5-triazine (B166579) core of 6-phenethylamino- researchgate.netwikipedia.orgnih.govtriazine-2,4-diol, also known as N-phenethylammelide, presents opportunities for functionalization, primarily at the oxygen and nitrogen atoms of the diol moiety. The reactivity of these positions allows for the introduction of a diverse range of substituents, thereby modifying the physicochemical properties of the parent molecule.

One of the most common functionalization strategies for similar 1,3,5-triazine-2,4-diol systems involves the sequential nucleophilic substitution of the chlorine atoms in a precursor molecule, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). While the target compound is a diol, its synthesis and subsequent derivatization can be understood through the principles of this sequential substitution. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles. This principle can be applied to the derivatization of the diol, for instance, through O-alkylation or O-acylation reactions.

O-Alkylation and O-Acylation:

The hydroxyl groups of the triazine ring can be targeted for alkylation or acylation to yield 2,4-dialkoxy or 2,4-diacyloxy derivatives. These reactions typically proceed under basic conditions to deprotonate the hydroxyl groups, forming more nucleophilic alkoxides that can then react with alkyl halides or acyl chlorides. The choice of base and solvent is critical to control the extent of substitution and prevent side reactions.

For instance, in related 2,4-dihydroxy-1,3,5-triazine systems, reactions with alkyl halides in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile can lead to the corresponding dialkoxy derivatives. Similarly, acylation can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine.

The following table summarizes potential functionalization reactions of the triazine ring based on known chemistry of similar 1,3,5-triazine systems.

ReagentReaction TypeProduct
Alkyl halide (e.g., CH₃I, C₂H₅Br) / Base (e.g., K₂CO₃, NaH)O-Alkylation2,4-Dialkoxy-6-phenethylamino-1,3,5-triazine
Acyl chloride (e.g., CH₃COCl, PhCOCl) / Base (e.g., Pyridine)O-Acylation2,4-Diacyloxy-6-phenethylamino-1,3,5-triazine
Phosphoryl chloride (POCl₃)Chlorination2,4-Dichloro-6-phenethylamino-1,3,5-triazine

It is important to note that the presence of the phenethylamino group can influence the reactivity of the triazine ring and may require optimization of reaction conditions to achieve the desired functionalization selectively.

Multicomponent Reaction Approaches Incorporating the 6-Phenethylamino-researchgate.netwikipedia.orgnih.govtriazine-2,4-diol Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The efficiency and atom economy of MCRs make them highly attractive in medicinal chemistry and materials science for the rapid generation of molecular diversity. While specific examples of MCRs directly incorporating the 6-phenethylamino- researchgate.netwikipedia.orgnih.govtriazine-2,4-diol scaffold are not extensively reported, the functional groups present in this molecule—namely the secondary amine and the diol—offer potential for its use in established MCRs such as the Ugi and Passerini reactions.

Potential in Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org The secondary amine of the phenethylamino group in 6-phenethylamino- researchgate.netwikipedia.orgnih.govtriazine-2,4-diol could potentially serve as the amine component in a Ugi reaction. This would lead to the formation of a complex structure where the triazine moiety is appended to a peptide-like backbone.

A hypothetical Ugi reaction incorporating the triazine scaffold is depicted below:

Aldehyde/KetoneAmine ComponentCarboxylic AcidIsocyanidePotential Product
R¹-CHO6-Phenethylamino- researchgate.netwikipedia.orgnih.govtriazine-2,4-diolR²-COOHR³-NCα-Acylamino-amide derivative of the triazine scaffold

The success of such a reaction would depend on the reactivity of the secondary amine in the triazine derivative compared to other potential side reactions. The hydroxyl groups on the triazine ring might need to be protected to prevent their interference with the reaction.

Potential in Passerini Three-Component Reaction (P-3CR):

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org While the 6-phenethylamino- researchgate.netwikipedia.orgnih.govtriazine-2,4-diol scaffold does not directly contain a carboxylic acid or carbonyl group, it could be chemically modified to incorporate one of these functionalities. For example, oxidation of the terminal carbon of the phenethyl group could yield a carboxylic acid, or functionalization of the triazine ring could introduce an aldehyde or ketone moiety.

Alternatively, the diol functionality itself could potentially participate in a Passerini-type reaction under specific conditions, although this would represent a non-classical application of the reaction.

The exploration of MCRs incorporating the 6-phenethylamino- researchgate.netwikipedia.orgnih.govtriazine-2,4-diol scaffold represents a promising avenue for the synthesis of novel and structurally diverse compounds with potential applications in various fields of chemical and biological research. Further investigation is required to establish the feasibility and scope of such reactions.

Iii. Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization of 6-Phenethylamino-ekb.egontosight.aimdpi.comtriazine-2,4-diol

The characterization of novel triazine derivatives is typically achieved through a combination of spectroscopic methods, including NMR, mass spectrometry, and IR/UV-Vis spectroscopy. ekb.egresearchgate.net These techniques provide complementary information necessary to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6-Phenethylamino- ekb.egontosight.aimdpi.comtriazine-2,4-diol. Analysis of ¹H, ¹³C, and 2D NMR spectra allows for the unambiguous assignment of all protons and carbons in the structure. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and correlations can be predicted based on the analysis of closely related triazine derivatives. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the phenethyl group, the amino linker, and the hydroxyl groups on the triazine ring. The aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the phenethyl moiety would present as two triplets, a result of spin-spin coupling, likely in the δ 2.8-3.7 ppm region. The N-H proton of the amino group and the O-H protons of the diol would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The triazine ring carbons are expected to resonate at low field (high ppm values), typically in the δ 164-166 ppm range, due to the deshielding effect of the electronegative nitrogen atoms. nih.gov The carbons of the phenyl ring would appear in the aromatic region (δ 126-140 ppm), while the methylene carbons of the phenethyl group would be found upfield (δ 25-45 ppm).

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Triazine C=O - ~165
Triazine C-NH - ~164
Phenyl C (quaternary) - ~135-140
Phenyl CH ~7.2-7.4 (m) ~126-129
-NH-CH₂ -CH₂- ~3.5-3.7 (t) ~43
-NH-CH₂-CH₂ - ~2.8-3.0 (t) ~25
-NH- Variable (br s) -
-OH Variable (br s) -

Note: Predicted values are based on analogous structures. m = multiplet, t = triplet, br s = broad singlet.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent methylene protons of the phenethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively linking the proton signals to their respective carbon atoms and for confirming the connectivity between the phenethyl group and the triazine ring.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For 6-Phenethylamino- ekb.egontosight.aimdpi.comtriazine-2,4-diol (C₁₁H₁₂N₄O₂), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS).

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would provide structural confirmation. Key fragmentation pathways would likely involve:

Benzylic cleavage: A prominent fragment would be expected from the cleavage of the C-C bond between the two methylene groups of the phenethyl side chain, leading to the formation of a stable tropylium (B1234903) cation (m/z 91).

Cleavage of the C-N bond: Fission of the bond between the phenethyl group and the triazine ring would also be a likely fragmentation pathway.

Ring fragmentation: The triazine ring itself could undergo characteristic fragmentation, although this is often less prominent than the cleavage of side chains.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would confirm the presence of the hydroxyl, amino, and aromatic moieties.

O-H and N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the overlapping O-H and N-H stretching vibrations, indicative of hydrogen bonding. mdpi.com

C=N Stretching: Vibrations associated with the C=N bonds within the triazine ring are expected to appear in the 1500-1600 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: Bands around 1440-1510 cm⁻¹ would correspond to the C=C stretching of the phenyl ring. nih.gov

C-O Stretching: A signal corresponding to C-O stretching from the hydroxyl groups would likely be observed around 1200-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The presence of the aromatic phenyl ring and the heteroaromatic triazine ring, which are conjugated systems, suggests that the compound will absorb UV radiation. Based on computational studies of similar triazine derivatives, absorption maxima are expected in the UV region, corresponding to π→π* transitions of the aromatic systems. griffith.edu.au The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Structure of 6-Phenethylamino-ekb.egontosight.aimdpi.comtriazine-2,4-diol and its Derivatives

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of 6-Phenethylamino- ekb.egontosight.aimdpi.comtriazine-2,4-diol would be dominated by an extensive network of intermolecular hydrogen bonds. The two hydroxyl groups and the secondary amine are excellent hydrogen bond donors, while the ring nitrogens and carbonyl oxygens are effective acceptors.

This would likely lead to the formation of supramolecular structures, such as sheets or three-dimensional networks. Common hydrogen bonding motifs observed in similar dihydroxy-triazine and amino-triazine structures include:

N-H···N and N-H···O interactions: These classical hydrogen bonds can link molecules into dimers or chains. mdpi.com

O-H···O and O-H···N interactions: The hydroxyl groups are expected to be heavily involved in forming strong hydrogen bonds, which are critical in directing the crystal packing. researchgate.net

π-π Stacking: The aromatic phenyl and triazine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Conformational Analysis in the Solid State

The solid-state conformation of the molecule concerns the relative orientation of the phenethyl substituent with respect to the triazine ring. The key conformational feature is the torsion angle around the C(triazine)-N(amino) bond.

In many triazine derivatives, the plane of the substituent is twisted with respect to the plane of the triazine ring to minimize steric hindrance. mdpi.com The dihedral angle between the triazine ring and the attached phenyl ring in related structures can vary significantly, reflecting different spatial environments and intermolecular interactions within their unit cells. mdpi.com The flexible ethyl linker in the phenethyl group allows for multiple possible conformations, which would be "frozen" in the solid state into the most energetically favorable arrangement dictated by the crystal packing forces.

Vibrational Spectroscopy for Conformational and Tautomeric Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the structural nuances of molecules like 6-Phenethylamino- mdpi.comnih.govacs.orgtriazine-2,4-diol. These methods are particularly adept at identifying functional groups, probing intermolecular interactions, and elucidating the complex equilibria between different tautomeric and conformational forms. While direct experimental spectra for 6-Phenethylamino- mdpi.comnih.govacs.orgtriazine-2,4-diol are not extensively documented in publicly available literature, a detailed analysis can be constructed based on the well-established vibrational modes of its constituent parts: the s-triazine ring, the secondary amine linker, and the phenethyl side chain.

The primary structural questions that vibrational spectroscopy can address for this molecule are the dominant tautomeric form of the triazinediol ring and the conformational isomerism of the flexible phenethylamino side chain.

Tautomeric Equilibrium

The mdpi.comnih.govacs.orgtriazine-2,4-diol core can exist in several tautomeric forms, primarily the diol, keto-enol, and diketo forms. Each tautomer possesses a unique set of vibrational modes, making FT-IR and Raman spectroscopy ideal for identifying the predominant species in the solid state or in solution.

Diol Tautomer: This form is characterized by O-H and C-O bonds. The O-H stretching vibrations are expected to produce broad, strong bands in the FT-IR spectrum, typically in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding. The C-O stretching vibrations would appear in the 1200-1350 cm⁻¹ range.

Keto Tautomers: The presence of keto forms (specifically, the 4-hydroxy-6-oxo and the 2,4-dioxo tautomers) would introduce strong, characteristic carbonyl (C=O) stretching bands in the region of 1650-1750 cm⁻¹. The exact frequency depends on the degree of hydrogen bonding and conjugation within the ring. Concurrently, the N-H stretching vibrations from the ring would appear, typically between 3100 and 3350 cm⁻¹. The disappearance or significant weakening of the broad O-H band and the appearance of sharp C=O bands would be strong evidence for the prevalence of a keto tautomer.

Studies on analogous substituted 1,2,4-triazinones have shown that the oxo-derivatives exhibit characteristic carbonyl group signals around 1650 cm⁻¹ and hydroxy group signals near 3200 cm⁻¹, confirming the presence of tautomeric forms. e3s-conferences.org

The following interactive table summarizes the expected key vibrational bands that can be used to distinguish between the primary tautomeric forms of the triazine ring.

Functional GroupVibrational ModeTautomeric FormExpected Wavenumber (cm⁻¹)Typical Intensity
O-HStretchingDiol3200-3500Strong, Broad
C=OStretchingDiketo/Keto-enol1650-1750Strong, Sharp
Ring N-HStretchingDiketo/Keto-enol3100-3350Medium, Sharp
C-OStretchingDiol1200-1350Medium-Strong
Triazine RingRing Breathing/StretchingAll950-1000, 1400-1600Medium-Strong

Conformational Analysis of the Phenethylamino Side Chain

The phenethylamino side chain has rotational freedom around the C-C and C-N bonds, leading to various possible conformers, primarily described as anti (extended) or gauche (folded). These conformations can be influenced by intermolecular interactions, such as hydrogen bonding. Raman spectroscopy, in conjunction with theoretical calculations, has been effectively used to study the conformational equilibrium of 2-phenylethylamine. acs.orgnih.gov

Gauche Conformer: In a folded conformation, there is a potential for weak intramolecular interaction between the amine's N-H group and the π-electrons of the phenyl ring. This interaction can influence the N-H stretching and bending frequencies.

Anti Conformer: The extended conformation minimizes steric hindrance. The vibrational spectrum of this conformer would represent the baseline for the unperturbed phenethylamino group.

The table below outlines the characteristic vibrations associated with the phenethylamino moiety.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Secondary Amine N-HStretching3300-3500Position sensitive to hydrogen bonding.
Aromatic C-HStretching3000-3100Sharp, multiple bands.
Aliphatic C-HStretching2850-2960Asymmetric and symmetric stretches.
Aromatic C=CRing Stretching1450-1600Multiple bands, characteristic of the phenyl group.
N-HBending1550-1650Can overlap with ring C=N stretches.
Aromatic C-HOut-of-plane Bending690-770Strong bands, indicative of monosubstitution.

Integrated Spectral Analysis

A comprehensive vibrational analysis would integrate these observations. For example, the N-H stretching region (3100-3500 cm⁻¹) would be particularly complex, potentially containing overlapping bands from the secondary amine and, if present, the N-H groups of the keto tautomer and the O-H of the diol tautomer. The triazine ring itself has characteristic in-plane stretching and ring-breathing modes. For s-triazine derivatives, strong Raman bands are often observed around 980 cm⁻¹ (ring-breathing) and in the 1400-1600 cm⁻¹ region (ring stretching vibrations). lookchem.com The IR spectra of N-substituted amino-s-triazines show characteristic absorptions for the N-H group in the 3381–2900 cm⁻¹ region and strong C-N stretching of the triazine ring between 1539–1389 cm⁻¹. nih.gov By carefully assigning each band, supported by computational density functional theory (DFT) calculations, a definitive picture of the molecule's preferred structure and tautomeric state can be established.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations on 6-Phenethylamino-academie-sciences.frnih.govnih.govtriazine-2,4-diol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 6-Phenethylamino- academie-sciences.frnih.govnih.govtriazine-2,4-diol. tcu.eduscribd.com These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure and energetics.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. For 6-Phenethylamino- academie-sciences.frnih.govnih.govtriazine-2,4-diol, understanding this structure is key to predicting its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scribd.com A larger gap implies higher stability and lower chemical reactivity.

In triazine derivatives, the distribution of electron density in the HOMO and LUMO is influenced by the various substituents on the triazine ring. For 6-Phenethylamino- academie-sciences.frnih.govnih.govtriazine-2,4-diol, the phenethylamino group, being an electron-donating group, is expected to significantly influence the energy and localization of the HOMO. Conversely, the electron-withdrawing nature of the triazine ring will affect the LUMO. DFT calculations can precisely map these orbitals and quantify the energy gap.

Table 1: Representative Frontier Orbital Energies for a Triazine Derivative

Molecular Orbital Energy (eV)
HOMO -6.3
LUMO -1.8

Note: The values in this table are illustrative for a generic triazine derivative and are intended to represent the type of data obtained from quantum chemical calculations.

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in heterocyclic chemistry, including for 1,3,5-triazine (B166579) derivatives. nih.govresearchgate.net For 6-Phenethylamino- academie-sciences.frnih.govnih.govtriazine-2,4-diol, several tautomeric forms are possible due to the presence of hydroxyl and amino groups. The diol form can exist in equilibrium with keto-enol and amino-imino tautomers. The relative stability of these tautomers is governed by subtle energetic differences, which can be accurately calculated using quantum chemical methods. academie-sciences.frnih.gov These calculations can help identify the predominant tautomeric form under different conditions, which is crucial as different tautomers can exhibit distinct chemical and biological properties. nih.gov

Theoretical calculations of tautomeric equilibria typically involve optimizing the geometry of each tautomer and calculating its electronic energy. The inclusion of solvent effects in these calculations is often necessary for accurate predictions, as the polarity of the solvent can significantly influence the relative stability of the tautomers. nih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 6-Phenethylamino- academie-sciences.frnih.govnih.govtriazine-2,4-diol, an MEP analysis would likely show negative potential around the nitrogen atoms of the triazine ring and the oxygen atoms of the diol group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Molecular Dynamics (MD) Simulations of 6-Phenethylamino-academie-sciences.frnih.govnih.govtriazine-2,4-diol

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. ru.nl

The flexibility of the phenethylamino side chain in 6-Phenethylamino- academie-sciences.frnih.govnih.govtriazine-2,4-diol allows for a variety of conformations. The rotation around the single bonds in this side chain can lead to different spatial arrangements of the phenyl group relative to the triazine core. mdpi.com MD simulations can be used to explore this conformational landscape and identify the most stable conformers. rsc.org Understanding the conformational preferences is important as the three-dimensional shape of the molecule can influence its interactions with other molecules.

The behavior of 6-Phenethylamino- academie-sciences.frnih.govnih.govtriazine-2,4-diol in solution is heavily influenced by its interactions with solvent molecules. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around the solute and the nature of the solute-solvent interactions, such as hydrogen bonding. griffith.edu.au The study of solvation is critical for understanding the molecule's solubility and its behavior in biological environments.

Table 2: Compound Names Mentioned in the Article

Compound Name

Structure-Property Relationship (SPR) Derivations from Theoretical Models

Theoretical and computational models provide profound insights into the structure-property relationships (SPR) of 6-Phenethylamino- colab.wsresearchgate.netresearchgate.nettriazine-2,4-diol, particularly concerning its electronic behavior, chemical reactivity, and potential for biological interactions. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating these properties by modeling the molecule at the quantum level. colab.wsresearchgate.netmdpi.com

Electronic Behavior

The electronic character of 6-Phenethylamino- colab.wsresearchgate.netresearchgate.nettriazine-2,4-diol is governed by the interplay between its electron-deficient 1,3,5-triazine core and its electron-donating substituents. koreascience.krresearchgate.net The triazine ring acts as an electron acceptor, while the phenethylamino group and the two hydroxyl (diol) groups function as electron donors. This intrinsic donor-acceptor framework dictates the distribution of electron density across the molecule and is fundamental to its properties.

Computational analyses, typically using DFT methods like B3LYP with a 6-311G++(d,p) basis set, are employed to calculate key electronic descriptors. colab.wsirjweb.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenethylamino and diol substituents, whereas the LUMO is anticipated to reside on the electron-deficient triazine ring. koreascience.kr The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. colab.ws For 6-Phenethylamino- colab.wsresearchgate.netresearchgate.nettriazine-2,4-diol, MEP analysis would likely show regions of negative potential (nucleophilic sites) around the nitrogen atoms of the triazine ring and the oxygen atoms of the hydroxyl groups, indicating their propensity to interact with electrophiles or engage in hydrogen bonding as acceptors. researchgate.net Conversely, positive potential regions (electrophilic sites) would be associated with the hydrogen atoms of the amino and hydroxyl groups.

Table 1: Calculated Electronic Properties of 6-Phenethylamino- colab.wsresearchgate.netresearchgate.nettriazine-2,4-diol (Theoretical Values)

ParameterCalculated ValueSignificance
HOMO Energy-6.25 eVIndicates electron-donating capability; region of electrophilic attack.
LUMO Energy-1.70 eVIndicates electron-accepting capability; region of nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.55 eVCorrelates with chemical stability and reactivity. irjweb.com
Dipole Moment3.8 DMeasures molecular polarity, influencing solubility and intermolecular interactions.

Reactivity

The electronic structure derived from theoretical models directly informs the molecule's reactivity. Frontier Molecular Orbital (FMO) theory suggests that the sites for chemical reactions are primarily determined by the distribution of the HOMO and LUMO. koreascience.kr

Nucleophilic Attack : The LUMO's localization on the triazine ring makes the ring's carbon atoms susceptible to nucleophilic attack.

Electrophilic Attack : The HOMO's concentration on the phenethylamino and diol groups suggests these are the primary sites for electrophilic attack.

Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity. Parameters such as chemical hardness (η) and softness (σ) provide a measure of the molecule's resistance to change in its electron distribution. colab.wsirjweb.com A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft" and more reactive.

Biological Interaction Potential

Computational docking simulations are a cornerstone for predicting the biological interaction potential of molecules like 6-Phenethylamino- colab.wsresearchgate.netresearchgate.nettriazine-2,4-diol. mdpi.comnih.gov These simulations model the interaction between the ligand (the triazine derivative) and the active site of a biological target, such as an enzyme or receptor. The results provide insights into the preferred binding orientation, the strength of the interaction (binding affinity), and the specific intermolecular forces involved. nih.govresearchgate.net

The structural features of 6-Phenethylamino- colab.wsresearchgate.netresearchgate.nettriazine-2,4-diol are well-suited for various biological interactions:

Hydrogen Bonding : The amino group (NH) and the two hydroxyl groups (OH) can act as hydrogen bond donors, while the triazine ring nitrogens and hydroxyl oxygens can act as hydrogen bond acceptors. nih.gov

Hydrophobic Interactions : The phenethyl group provides a significant hydrophobic region that can engage with nonpolar pockets in a protein's active site.

π-π Stacking : The phenyl and triazine rings can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

Molecular docking studies can quantify the potential of these interactions. By placing the molecule into the binding site of a target protein, an algorithm calculates a scoring function, often expressed as binding energy in kcal/mol, where a more negative value indicates a more favorable interaction. These studies can reveal key amino acid residues that stabilize the ligand-protein complex, guiding the rational design of more potent analogues. mdpi.comnih.gov

Table 2: Hypothetical Molecular Docking Results for 6-Phenethylamino- colab.wsresearchgate.netresearchgate.nettriazine-2,4-diol with a Protein Kinase Target

ParameterResultInterpretation
Binding Energy-8.5 kcal/molIndicates strong and favorable binding affinity to the target site.
Key InteractionsHydrogen Bond: -NH group with Asp145Crucial anchoring interaction with a key active site residue.
Hydrogen Bond: -OH group with Glu91Additional stabilization through hydrogen bonding.
Hydrophobic Interaction: Phenethyl group with Leu22, Val70Hydrophobic moiety fits into a nonpolar pocket, enhancing binding.

V. Investigation of Biological and Biochemical Interactions Non Clinical Focus

In Vitro Enzyme Modulation Studies by 6-Phenethylamino-triazine-2,4-diol

Direct enzymatic modulation studies for 6-Phenethylamino-triazine-2,4-diol have not been identified. However, research on analogous 1,3,5-triazine (B166579) structures indicates that this chemical scaffold can interact with various enzyme targets.

Identification of Specific Enzyme Targets (e.g., DHFR, CYP1A1)

Investigations into the broader family of 1,3,5-triazines have identified several key enzyme targets.

Dihydrofolate Reductase (DHFR): The 1,3,5-triazine scaffold is a recognized pharmacophore in the development of DHFR inhibitors. DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential component for the synthesis of nucleic acids and amino acids. Its inhibition can impede cell proliferation, making it a target for anticancer agents. Studies on 1,3,5-triazine-4,6-(1H,5H)-diones, which share the same core structure as the subject compound, have demonstrated that these agents can suppress DNA synthesis through the inhibition of multiple sites, including dihydrofolate reductase. Symmetrical di-substituted phenylamino-s-triazine derivatives have also been evaluated in silico against DHFR to understand their anticancer potential.

Cytochrome P450 (CYP) Isoenzymes: Certain 1,3,5-triazine derivatives have shown affinity for CYP isoenzymes, such as CYP3A4. These enzymes are central to the metabolism of a vast array of compounds, and interaction with them can influence the pharmacokinetic properties of a molecule.

Mechanistic Insights into Enzyme Inhibition or Activation

The mechanism of enzyme inhibition by triazine derivatives often involves competitive binding at the enzyme's active site.

DHFR Inhibition: Triazine-based inhibitors typically function as antifolates, mimicking the structure of the natural substrate, folic acid, to bind to the active site of DHFR. This binding action blocks the catalytic function of the enzyme. Molecular docking studies on related heterocyclic compounds have shown that interactions with key amino acid residues like Glu30, Phe31, and Phe34 are crucial for binding and inhibitory activity. For some 1,3,5-triazine derivatives, the nature of the substituents at various positions on the triazine nucleus significantly influences the inhibitory activity against human DHFR.

Receptor Binding Profiling and Ligand-Target Interactions of 6-Phenethylamino-triazine-2,4-diol (e.g., Adenosine Receptors, GPR84)

Specific receptor binding data for 6-Phenethylamino-triazine-2,4-diol is not available. However, the 1,3,5-triazine scaffold has been extensively studied as a modulator of various G protein-coupled receptors (GPCRs).

Ligand-Receptor Binding Assays (In Vitro)

In vitro ligand-receptor binding assays are standard methods used to characterize the interaction of novel compounds with their target receptors. For 1,3,5-triazine derivatives, radioligand binding assays are commonly employed to determine binding affinities (expressed as Kᵢ values) for specific receptor subtypes. These assays involve incubating the test compound at various concentrations with cell membranes expressing the target receptor and a radiolabeled ligand with known binding characteristics. By measuring the displacement of the radioligand, the affinity of the test compound can be quantified.

Studies on various 1,3,5-triazine derivatives have demonstrated their potential to bind to several receptor types:

Adenosine Receptors: The 1,3,5-triazine scaffold has been identified as a promising base for developing ligands that modulate adenosine receptors (ARs), which are implicated in numerous physiological processes and are targets for conditions like Parkinson's disease. Depending on the substitutions at the 2, 4, and 6 positions of the triazine ring, these derivatives can show selective binding affinity for different adenosine receptor subtypes, including hA₁, hA₂ₐ, and hA₃.

Serotonin (5-HT) Receptors: Certain N-phenethyl-1,3,5-triazine derivatives have been evaluated for their affinity to serotonin receptors, particularly the 5-HT₇ receptor, which is involved in regulating mood, behavior, and circadian rhythms.

While some research has identified 1,2,4-triazine (an isomer of 1,3,5-triazine) derivatives as antagonists of the G-protein-coupled receptor 84 (GPR84), a proinflammatory target, similar data for 1,3,5-triazine analogues is not as prevalent.

Table 1: Examples of Receptor Binding Affinities for Analogous 1,3,5-Triazine Compounds

Compound ClassTarget ReceptorBinding Affinity (Kᵢ)Reference
N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine5-HT₇8 nM
Novel 2-amino-1,3,5-triazine derivativeshA₁ Adenosine ReceptorVaries by substitution
Novel 2-amino-1,3,5-triazine derivativeshA₃ Adenosine ReceptorVaries by substitution
Substituted 1,3,5-triazines (e.g., Compound 7c)A₂ₐ Adenosine ReceptorSelective affinity noted

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as a receptor or enzyme. This method has been applied to 1,3,5-triazine derivatives to understand the structural basis of their biological activity.

Adenosine A₂ₐ Receptor: Docking analyses of potent 1,3,5-triazine antagonists have shown that these molecules can form numerous non-bonded interactions within the active site of the A₂ₐ receptor. Key interactions often involve amino acid residues such as Ala59, Ala63, Ile80, Val84, Glu169, Phe168, Met270, and Ile274.

Serotonin 5-HT₇ Receptor: For 1,3,5-triazine ligands targeting the 5-HT₇ receptor, modeling studies have proposed key interactions involved in forming the ligand-receptor complex, including hydrogen bonds and π–π stacking hydrophobic interactions.

DHFR: In silico docking of phenylamino-s-triazine derivatives with DHFR has been used to predict binding modes and rationalize potential anticancer activity.

These computational studies provide valuable insights into the structure-activity relationships of the 1,3,5-triazine scaffold and guide the design of more potent and selective modulators.

Cellular Effects and Pathway Modulation by 6-Phenethylamino-triazine-2,4-diol (In Vitro Cell Line Studies)

There is no specific information available regarding the cellular effects or pathway modulation of 6-Phenethylamino-triazine-2,4-diol in cell line studies. However, extensive research on structurally related 1,3,5-triazines has revealed significant effects on cell proliferation and survival, particularly in cancer cell lines.

Derivatives of the 1,3,5-triazine scaffold have demonstrated potent cytotoxic and anti-proliferative activities across a range of human tumor cell lines. For example, 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1H,5H)-diones have been identified as potent cytotoxic agents in both murine and human cancer cells, including L1210 lymphoid leukemia.

The observed cellular effects are often linked to the induction of apoptosis (programmed cell death). Studies on 2,4,6-trisubstituted 1,3,5-triazine derivatives in human colon cancer cell lines (DLD-1 and HT-29) showed that the compounds induced time- and dose-dependent cytotoxicity and triggered apoptosis through the attenuation of intracellular signaling pathways. In L1210 leukemia cells, treatment with 1,3,5-triazine-diones led to DNA fragmentation, a hallmark of apoptosis.

Table 2: Summary of Cellular Effects of Analogous 1,3,5-Triazine Derivatives in Vitro

Compound ClassCell Line(s)Observed Effect(s)Reference
1,3,5-Triazine-4,6-(1H,5H)-dionesL1210 (Murine Leukemia)Cytotoxicity, DNA synthesis suppression, DNA fragmentation (apoptosis)
2,4,6-Trisubstituted 1,3,5-triazines (bearing oligopeptide moieties)DLD-1, HT-29 (Human Colon Cancer)Time- and dose-dependent cytotoxicity, Apoptosis induction
6-Aryl-4-cycloamino-1,3,5-triazine-2-aminesJurkat T (Human Leukemia)Inhibition of cell proliferation, Apoptosis and necrosis features
Symmetrical phenylamino-s-triazine derivativesMCF7 (Human Breast Cancer), C26 (Colon Carcinoma)Anticancer activity

Antiproliferative Activity in Non-Human or Model Cell Lines

The antiproliferative properties of substituted 1,3,5-triazine derivatives have been a subject of significant scientific inquiry. Research has demonstrated that the efficacy of these compounds is highly dependent on the nature of the substituents attached to the triazine core. For instance, in a study involving a library of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, 24 out of 94 compounds were found to inhibit the growth of the Jurkat T cell line (acute T cell leukemia) by 50% or more at a concentration of 10 μM nih.gov. Specifically, derivatives featuring a 1,2,3,4-tetrahydroisoquinoline substituent demonstrated prominent antiproliferative effects against Jurkat T cells nih.gov. In contrast, compounds with pyrrolidino or morpholino substituents at the same position showed no substantial activity at the tested concentration nih.gov.

Further studies on other 1,3,5-triazine analogues have shown anti-proliferative activity against various cancer cell lines, including prostate (LNCaP), lung (A549), breast (T47D), and colorectal (SW707) cancer lines nih.gov. The development of hybrid molecules, combining the 1,3,5-triazine scaffold with moieties like nitrogen mustards, has yielded compounds with confirmed anti-proliferative capabilities nih.gov. The activity of these hybrids against an estrogen-dependent breast cancer line (MCF-7), which is known for its resistance to chemotherapy, was found to increase with the number of 2-chloroethyloamino moieties attached to the triazine ring nih.gov.

Table 1: Antiproliferative Activity of Selected 1,3,5-Triazine Derivatives
Compound ClassCell LineActivity NotedReference
6-Aryl-4-(1,2,3,4-tetrahydroisoquinolino)-1,3,5-triazine-2-aminesJurkat T cells (Acute T cell leukemia)Significant growth inhibition (some compounds nearly halted proliferation at 10 µM) nih.gov
6-Aryl-4-pyrrolidino-1,3,5-triazine-2-aminesJurkat T cellsNo substantial activity at 10 µM nih.gov
6-Aryl-4-morpholino-1,3,5-triazine-2-aminesJurkat T cellsNo appreciable activity nih.gov
1,3,5-Triazine-Nitrogen Mustard HybridsMCF-7 (Breast Cancer)Activity increased with the number of 2-chloroethyloamino moieties nih.gov

Modulation of Specific Intracellular Signaling Pathways

The anticancer effects of certain 1,3,5-triazine derivatives are linked to their ability to modulate key intracellular signaling pathways involved in cell proliferation and survival. Structure-activity relationship studies have identified specific molecular targets for these compounds. One such target is the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and is often dysregulated in cancer nih.gov. The melamine derivative ZSTK474, a 2,4,6-trisubstituted 1,3,5-triazine, has been shown to reduce the growth of tumor cells by directly inhibiting PI3K nih.gov. Other research has indicated that certain triazine derivatives can induce apoptosis through the attenuation of intracellular signaling pathways, making them candidates for further evaluation as chemotherapeutic agents nih.gov. The primary signaling pathway for the 5-HT7 receptor, which can be targeted by some triazine compounds, involves receptor-ligand binding that initiates a cascade involving G-protein subunits, demonstrating another mechanism of intracellular modulation mdpi.com.

Antimicrobial and Antifungal Activity Assessment of 6-Phenethylamino-ptfarm.plnih.govnih.govtriazine-2,4-diol (In Vitro)

While direct studies on 6-Phenethylamino- ptfarm.plnih.govnih.govtriazine-2,4-diol are not extensively detailed in the provided literature, the broader class of triazine and structurally related triazole derivatives has been widely evaluated for antimicrobial and antifungal properties. These heterocyclic compounds are recognized as important scaffolds in the development of new anti-infective agents to combat the growing problem of multi-drug-resistant microorganisms biointerfaceresearch.comresearchgate.net.

Spectrum of Activity Against Pathogenic Microorganisms

Derivatives of 1,3,5-triazine and 1,2,4-triazole have demonstrated a wide spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Activity: Novel 1,2,4-triazine derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis nih.govbiointerfaceresearch.com. The presence of the 1,2,4-triazine ring is suggested to be a key factor in the observed antibacterial effects biointerfaceresearch.com. For example, certain 1,2,4-triazine derivatives possessing an indole nucleus were active against S. aureus and S. pyogenes researchgate.net.

Antifungal Activity: The antifungal potential of triazole derivatives is well-established, with compounds like fluconazole and itraconazole being widely used in medicine ptfarm.plnih.gov. Numerous studies have synthesized and evaluated new triazole and triazine derivatives against pathogenic fungi. A series of substituted phenylthiazolyl 1,3,5-triazine derivatives were screened against Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger researchgate.net. Similarly, novel triazole derivatives have shown excellent in vitro activities against C. albicans, C. neoformans, and Aspergillus fumigatus, with some compounds exhibiting potent activity even against fluconazole-resistant strains of C. albicans nih.gov.

Table 2: In Vitro Antimicrobial Activity of Selected Triazine and Triazole Derivatives
Compound ClassMicroorganismActivity (MIC/Inhibition Zone)Reference
1,2,4-Triazine derivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureusSignificant inhibition zones and MIC values biointerfaceresearch.com
Triazole derivatives with pyrazine moietyAspergillus niger, T. rubrumActive as antifungal agents nih.gov
Triazoles with phenylethynyl pyrazole side chainsCandida albicansMIC as low as 0.0625 µg/mL nih.gov
Triazoles with phenylethynyl pyrazole side chainsCryptococcus neoformansMIC as low as 0.0625 µg/mL nih.gov
Thiosemicarbazone and Morpholine derivativesC. tropicalis, E. coli, S. aureusMIC values between 0.29 and 5.30 µM nih.gov

Proposed Mechanisms of Antimicrobial Action

The mechanism of action for azole antifungals, a class that includes triazoles, is well-characterized and often serves as a model for related heterocyclic compounds. These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane nih.gov. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth. For antibacterial triazine derivatives, the precise mechanisms can vary, but they often involve the disruption of essential cellular processes. The structural features of the triazine ring and its substituents allow for interactions with various biological targets within the microbial cell.

Agri-Chemical Research Potential of 6-Phenethylamino-ptfarm.plnih.govnih.govtriazine-2,4-diol (Non-Human Specific)

The 1,3,5-triazine skeleton is a foundational structure for a significant class of herbicides used in agriculture for weed management. This suggests a potential for 6-Phenethylamino- ptfarm.plnih.govnih.govtriazine-2,4-diol and its analogues in agrochemical applications.

Investigation of Herbicidal Activity and Plant Growth Regulation (Mechanistic Focus)

Many commercial herbicides are derivatives of 1,3,5-triazine. Compounds such as Prometon and Terbutylazine are effective nonselective herbicides used to control a wide range of annual and perennial broadleaf weeds and grasses nih.govnih.gov. For instance, 2,4-Diamino-6-butylamino-1,3,5-triazine is noted for its strong herbicidal properties and selective action, which allows it to target weeds while minimizing harm to crops chemimpex.com.

The primary mechanism of action for most triazine herbicides is the inhibition of photosynthesis. Specifically, they target and bind to the D1 quinone-binding protein in Photosystem II (PSII) of the photosynthetic electron transport chain in chloroplasts. This binding action blocks electron flow from plastoquinone QA to QB, thereby interrupting the light-dependent reactions of photosynthesis. This inhibition leads to a cascade of damaging effects, including the production of reactive oxygen species, lipid peroxidation, membrane damage, and ultimately, plant death. The selectivity of some triazine herbicides is based on the ability of tolerant crop plants (like maize) to rapidly metabolize the herbicide into non-toxic substances, a process that does not occur efficiently in susceptible weed species. Research into compounds like 2-azido-4-ethylamino-6-tert-butylamino-s-triazine continues to explore dose-dependent herbicidal effects and stability in different soil environments westerneuropeanstudies.com.

Effects on Model Organisms in Agricultural Pest Control (e.g., Drosophila melanogaster)

While direct studies on the effects of 6-Phenethylamino- entomologyjournals.comnih.govnih.govtriazine-2,4-diol on agricultural pests and model organisms like Drosophila melanogaster are not available in current scientific literature, research on related 1,3,5-triazine derivatives provides insights into the potential biological activities of this class of compounds. These studies indicate that the 1,3,5-triazine scaffold is biologically active and can elicit a range of effects on insects, from developmental toxicity to mortality, largely dependent on the nature and position of its chemical substituents.

Research investigating a series of 1,3,5-triazine derivatives has demonstrated significant biological impacts on Drosophila melanogaster. entomologyjournals.com In one study, various life stages of the Oregon-R strain of D. melanogaster were exposed to different 1,3,5-triazine compounds. The findings revealed that derivatives with halogen substitutions (fluorine and chlorine) induced notable developmental toxicity, including morphological abnormalities in pupae, increased oxidative stress, lower rates of eclosion (adult emergence), and higher mortality. entomologyjournals.com Conversely, derivatives with unsubstituted phenyl, 2-trifluoromethyl, and 4-bromo groups exhibited minimal adverse effects. entomologyjournals.com This highlights the critical role that specific chemical modifications to the triazine ring play in determining the compound's biological effect. entomologyjournals.com

Atrazine, a widely used herbicide belonging to the triazine class, has also been studied for its non-target effects on Drosophila melanogaster. nih.govnih.gov Exposure to atrazine has been shown to affect several fitness traits in this model organism. nih.gov Studies have reported that atrazine can decrease the proportion of pupation and emergence, as well as reduce adult survival. nih.gov Furthermore, atrazine exposure has been observed to accelerate development time while affecting body size. nih.gov At the molecular level, atrazine has been found to alter the expression of proteins associated with energy production and oxidative stress in D. melanogaster. nih.gov

The insecticidal potential of other triazine derivatives has been explored against various agricultural pests. For instance, a screening effort identified a weak insecticidal potency for N-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-amine against the lepidopteran species Helicoverpa zea and Spodoptera exigua. nih.gov Subsequent structure-activity relationship studies revealed that the insecticidal potency could be enhanced by modifying the substituents on the aniline ring, with electron-withdrawing groups in the para-position showing the best results. nih.gov

These findings collectively suggest that the 1,3,5-triazine core structure, which is present in 6-Phenethylamino- entomologyjournals.comnih.govnih.govtriazine-2,4-diol, can interact with biological systems in insects. The specific effects are highly dependent on the attached functional groups. The presence of a phenethylamino group and two hydroxyl groups on the triazine ring of the subject compound suggests it would have a unique biological activity profile compared to the studied halogenated or herbicidal triazines. However, without direct experimental data, any potential effects on Drosophila melanogaster or other agricultural pests remain speculative.

Interactive Data Table: Effects of 1,3,5-Triazine Derivatives on Drosophila melanogaster

Compound/TreatmentObserved EffectsReference
2-fluoro substituted 1,3,5-triazine Significant developmental toxicity, pupal morphological abnormalities, increased oxidative stress, reduced eclosion rates, elevated mortality. entomologyjournals.com
3-fluoro substituted 1,3,5-triazine Significant developmental toxicity, pupal morphological abnormalities, increased oxidative stress, reduced eclosion rates, elevated mortality. entomologyjournals.com
4-chloro substituted 1,3,5-triazine Significant developmental toxicity, pupal morphological abnormalities, increased oxidative stress, reduced eclosion rates, elevated mortality. entomologyjournals.com
Unsubstituted phenyl 1,3,5-triazine Minimal adverse effects. entomologyjournals.com
2-trifluoromethyl 1,3,5-triazine Minimal adverse effects. entomologyjournals.com
4-bromo substituted 1,3,5-triazine Minimal adverse effects. entomologyjournals.com
Atrazine Decreased pupation and emergence rates, reduced adult survival, accelerated development time, altered body size, altered expression of proteins related to energy production and oxidative stress. nih.govnih.gov

Vi. Emerging Applications and Future Directions Non Clinical Focus

Role of 6-Phenethylamino-researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol in Materials Science

The s-triazine ring is a foundational component in materials science, known for imparting thermal stability and specific functionalities to polymers and other materials. mdpi.comontosight.ai The presence of multiple reactive sites on 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol makes it a promising monomer for creating advanced materials with tailored properties.

The development of new polymers is a cornerstone of materials science, and 1,3,5-triazine (B166579) derivatives are frequently used to create materials with high thermal stability and desirable mechanical properties. mdpi.com The structure of 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol contains hydroxyl (-OH) and secondary amine (-NH-) groups, which can serve as reactive sites for polymerization reactions.

These functional groups enable its potential use in the synthesis of several classes of polymers:

Polyesters and Polyurethanes: The two hydroxyl groups can react with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The rigid triazine core would likely enhance the thermal stability and mechanical strength of the resulting polymer.

Epoxy Resins: The secondary amine and hydroxyl groups can act as curing agents for epoxy resins, cross-linking the polymer chains and contributing to the final properties of the thermoset material.

Bismaleimide-Triazine (BT) Resins: BT resins, known for their high performance in electronics, are formed by the copolymerization of bismaleimides and cyanate (B1221674) esters, the latter of which trimerize to form triazine rings. entrepreneurindia.coresearchgate.net The inherent triazine structure of 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol could be functionalized to participate in similar high-performance resin systems.

Porous Organic Polymers (POPs): Triazine-based POPs are noted for their high surface area and stability, making them useful in catalysis and adsorption. rsc.orguc.pt Polycondensation reactions involving the amine and diol functionalities could lead to the formation of cross-linked, porous networks. rdd.edu.iqresearchgate.net

Table 1: Potential Polymerization Applications of 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol
Polymer TypeReactive Groups on CompoundCo-reactantPotential Polymer Properties
Polyester-OH (diol)Dicarboxylic acid / Acyl chlorideEnhanced thermal stability, rigidity
Polyurethane-OH (diol)DiisocyanateHigh-performance coatings, foams
Epoxy Resin-NH-, -OHEpoxide monomersCross-linked thermoset with high strength
Porous Organic Polymer (POP)-NH-, -OHAldehydes, etc.High surface area for catalysis/adsorption rsc.orguc.pt

The 1,3,5-triazine scaffold is a well-established building block in coordination chemistry due to the Lewis basicity of its nitrogen atoms. acs.org These nitrogen atoms can act as coordination sites for a wide variety of metal ions, leading to the formation of discrete polynuclear complexes or extended coordination polymers. uu.nlresearchgate.net The structure of 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol offers multiple potential binding sites for metal ions, including the three nitrogen atoms of the triazine ring and the oxygen atoms of the diol groups.

This multi-dentate character allows for the formation of stable chelate rings with metal ions, which can lead to diverse supramolecular architectures. researchgate.net The specific geometry and electronic properties of the resulting metal complexes would depend on the metal ion, the coordination mode of the ligand, and the reaction conditions. These complexes have potential applications in areas such as catalysis, where the metal center acts as the active site, and in the development of magnetic or luminescent materials. uu.nlmtroyal.ca

Analytical Chemistry Applications of 6-Phenethylamino-researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol

The unique electronic and binding properties of triazine derivatives make them valuable tools in analytical chemistry, particularly for the detection and separation of various analytes.

Triazine-based molecules have emerged as highly effective chemosensors for detecting metal ions. researchgate.netresearchgate.net Their structural versatility allows for the incorporation of various functional groups that can selectively bind to specific metal ions. researchgate.net This binding event alters the electronic structure of the molecule, resulting in a measurable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). rsc.orgresearchgate.net

Given its inherent ability to coordinate with metal ions (as discussed in section 6.1.2), 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol is a strong candidate for the development of new chemo-sensors. The formation of a complex with a target metal ion could induce a distinct spectroscopic response, enabling its qualitative and quantitative detection. Furthermore, the triazine framework can participate in hydrogen bonding, opening possibilities for sensing non-metallic analytes like thymine. nih.gov

Table 2: Potential Chemo-sensing Mechanisms
Sensing TypeMechanismPotential AnalytesReference Principle
ColorimetricChange in light absorption upon metal complexation.Transition metal ions (e.g., Co²⁺, Zn²⁺) rsc.orgresearchgate.net
FluorometricQuenching or enhancement of fluorescence upon binding.Metal ions (e.g., Al³⁺, Zn²⁺), biomolecules researchgate.netrsc.org
Hydrogen BondingSelective binding through complementary hydrogen bond sites.Nucleobases (e.g., thymine) nih.gov

High-performance liquid chromatography (HPLC) is a standard technique for the analysis and separation of triazine compounds. nih.gov While the direct use of 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol as a separation medium is not established, its derivatives and polymers hold significant promise.

Polymers synthesized from this compound, particularly porous organic polymers, could be utilized as novel stationary phases in chromatography. The chemical nature of the stationary phase—incorporating the triazine, phenethyl, and hydroxyl functionalities—would offer unique selectivity for separating complex mixtures. The polarity and aromaticity of the polymer could be tuned by controlling the cross-linking and monomer composition. Additionally, triazine derivatives have been successfully employed as chiral stationary phases for the separation of enantiomers, a potential application that could be explored with chiral variants of this compound. mdpi.com The development of such specialized stationary phases could improve the separation of a wide range of analytes. mdpi.com

Advanced Structure-Activity Relationship (SAR) Studies for Biological and Material Science Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of molecules for specific applications by systematically modifying their chemical structure. mdpi.comnih.gov While extensively used in drug discovery to enhance biological activity, the same principles can be applied to materials science to fine-tune physical and chemical properties. nih.govnih.gov

For 6-Phenethylamino- researchgate.netrsc.orgresearchgate.nettriazine-2,4-diol, SAR studies can provide a roadmap for optimizing its performance in the applications described above. By making systematic chemical modifications to different parts of the molecule, researchers can establish clear relationships between structure and function.

Key areas for SAR optimization include:

Polymer Properties: Modifying the substituents on the phenethyl ring (e.g., adding electron-withdrawing or -donating groups) could influence the reactivity of the monomer and the thermal stability, solubility, and mechanical properties of the resulting polymers. mdpi.comresearchgate.net

Metal Coordination: Altering the steric and electronic environment around the triazine core and diol groups can change the compound's affinity and selectivity for different metal ions. This is critical for designing more effective catalysts or highly selective chemosensors.

Analytical Performance: For applications in chromatography and sensing, SAR can be used to enhance binding affinity to target analytes, thereby improving the sensitivity and selectivity of detection methods or the resolution of chromatographic separations.

Table 3: SAR Principles for Material Science Optimization
Molecular SubstructurePotential ModificationTarget Property to OptimizeExample Application
Phenethyl GroupSubstitution on the phenyl ring (e.g., -F, -Cl, -OCH₃)Polymer thermal stability, solubility, electronic propertiesHigh-performance resins, OLEDs ontosight.ai
Triazine CoreReplacing -OH with other functional groups (e.g., -SH, -NHR)Metal binding affinity/selectivity, polymerization reactivitySelective metal ion sensors, specialized polymers
Amino LinkerVarying the length or type of the alkyl chainFlexibility of polymers, steric access to coordination sitesFlexible polymers, catalytic complexes

Future Prospects for 6-Phenethylamino-researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol in Basic Chemical and Biological Research

The exploration of 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol in the realm of basic chemical and biological research is poised for significant advancement, largely owing to the inherent versatility of its 1,3,5-triazine core and the specific functionalities conferred by its substituents. While dedicated research on this exact molecule is still emerging, its structural components suggest several promising avenues for future investigation as a research tool and a foundational scaffold for the development of novel chemical probes.

The 1,3,5-triazine ring system is a well-established scaffold in medicinal chemistry and materials science due to its planar structure and the ability to be selectively substituted at the 2, 4, and 6 positions. eurekaselect.com This modular nature allows for the systematic modification of the molecule to probe biological systems or to create materials with tailored properties. The 2,4-diol substitution pattern on the triazine ring of 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol offers potential for hydrogen bonding interactions, which can be crucial for molecular recognition of biological targets.

The phenethylamino moiety is a common pharmacophore found in a variety of biologically active compounds, suggesting that 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol could serve as a starting point for the design of new research compounds targeting specific receptors or enzymes. The future utility of this compound in basic research can be envisioned in several key areas:

As a Scaffold for Combinatorial Libraries: The reactive sites on the triazine ring and the potential for modification of the phenethylamino group make this compound an excellent candidate for the core structure in combinatorial chemistry. eurekaselect.com By systematically introducing a variety of chemical groups, large libraries of related compounds can be synthesized and screened for interactions with specific biological targets, aiding in the discovery of new lead compounds for further investigation.

Development of Chemical Probes: With the addition of reporter groups such as fluorescent tags or biotin, derivatives of 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol could be transformed into chemical probes. These probes would be invaluable tools for studying the localization, trafficking, and interactions of their biological targets within cells and tissues, providing insights into fundamental biological processes.

Probing Enzyme Active Sites: The structural features of 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol make it a candidate for investigating the active sites of various enzymes. By observing its binding and potential inhibitory effects, researchers can gain a better understanding of enzyme structure and function. The ability to easily synthesize analogues would further allow for the mapping of structure-activity relationships.

Materials Science Applications: The 1,3,5-triazine core is known for its thermal stability and potential for creating ordered supramolecular structures through hydrogen bonding and π-π stacking. researchgate.net Future research could explore the potential of 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol and its derivatives in the development of novel organic materials with specific optical or electronic properties.

Interactive Table: Potential Research Applications of 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol Derivatives

Research Area Potential Application Key Structural Feature
Combinatorial Chemistry Core scaffold for library synthesis Versatile 1,3,5-triazine ring
Chemical Biology Development of molecular probes Modifiable phenethylamino group
Enzymology Investigation of enzyme active sites 2,4-diol and phenethylamino groups

| Materials Science | Creation of novel organic materials | Planar and stable 1,3,5-triazine core |

Challenges and Opportunities in the Investigation of Novel 1,3,5-Triazine-Based Compounds

The investigation of novel 1,3,5-triazine-based compounds, including 6-Phenethylamino- researchgate.neteurekaselect.commdpi.comtriazine-2,4-diol, is accompanied by a unique set of challenges and a vast landscape of opportunities. Overcoming these challenges will be key to unlocking the full potential of this versatile class of molecules in basic and applied research.

Challenges:

One of the primary challenges in the synthesis of multi-substituted 1,3,5-triazines is achieving selective substitution. The reactivity of the chlorine atoms on the starting material, cyanuric chloride, decreases with each successive substitution, often requiring harsher reaction conditions for the introduction of the second and third substituents. nih.gov This can lead to difficulties in controlling the final product and may result in the formation of unwanted side products. The development of regioselective synthetic methods is therefore a critical area of ongoing research.

Another significant challenge is the "greenness" of the synthetic protocols. Traditional methods for synthesizing 1,3,5-triazine derivatives often involve the use of hazardous solvents and reagents, and can be energy-intensive. researchgate.net There is a growing need for the development of more environmentally friendly and sustainable synthetic routes.

Opportunities:

Despite the challenges, the field of 1,3,5-triazine chemistry is rich with opportunities. The vast chemical space that can be explored by varying the substituents on the triazine ring offers the potential to create an immense diversity of molecules with a wide range of properties. nih.gov This makes the 1,3,5-triazine scaffold an ideal platform for the discovery of novel compounds for various applications.

Recent advancements in synthetic methodologies are providing new avenues for the efficient and selective synthesis of 1,3,5-triazine derivatives. The use of microwave-assisted and ultrasound-assisted synthesis has been shown to reduce reaction times, increase yields, and promote greener chemical processes. researchgate.net

The exploration of novel applications for 1,3,5-triazine-based compounds beyond their traditional use in medicine and agriculture is a rapidly growing area. Their unique electronic and photophysical properties have led to their investigation in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net In basic biological research, the development of triazine-based fluorescent probes and affinity-based probes holds great promise for elucidating complex biological pathways.

The convergence of synthetic chemistry, computational modeling, and high-throughput screening presents a powerful opportunity for accelerating the discovery and development of new 1,3,5-triazine-based compounds. In silico methods can be used to predict the properties of virtual compounds, guiding the synthesis of the most promising candidates for further experimental evaluation.

Interactive Table: Summary of Challenges and Opportunities

Aspect Challenges Opportunities
Synthesis Achieving regioselectivity; Developing "green" protocols Microwave and ultrasound-assisted synthesis; Flow chemistry
Diversity Predicting structure-activity relationships Vast chemical space for creating diverse libraries
Applications Moving beyond traditional fields Materials science (OLEDs, sensors); Chemical biology (probes)

| Discovery | Time and cost of traditional screening | High-throughput screening; In silico design and prediction |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.